1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-
Overview
Description
1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to have diverse biological activities . Therefore, the exact targets of this compound may vary depending on its specific structure and functional groups.
Mode of Action
It’s worth noting that similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to interact with various biological targets, leading to changes in cellular functions . The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . The exact pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
A compound with a similar structure, identified as jnj 54166060, has been reported to have high oral bioavailability and low-moderate clearance in preclinical species . The specific ADME properties of this compound would need to be determined through further experimental studies.
Result of Action
Similar compounds have been reported to have various biological and pharmacological activities . The specific effects of this compound would depend on its specific targets, mode of action, and the biochemical pathways it affects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of c-Met kinase, an enzyme involved in cell growth and differentiation . The interaction between 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- and c-Met kinase is primarily through binding to the enzyme’s active site, thereby preventing its normal function. Additionally, this compound can interact with other proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as MKN45, EBC-1, and PC-3, this compound exhibits potent inhibitory effects, leading to reduced cell proliferation and increased apoptosis . The impact on cell signaling pathways includes the inhibition of pathways that promote cell growth and survival, thereby contributing to its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly c-Met kinase . By binding to the active site of this enzyme, the compound prevents the phosphorylation of downstream targets, thereby disrupting cell signaling pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, thereby reducing its efficacy
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and cellular processes . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been noted, where a certain minimum concentration of the compound is required to achieve significant biochemical and cellular effects.
Metabolic Pathways
1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites. These metabolites can then be excreted through the kidneys. The interaction with metabolic enzymes can also influence the compound’s bioavailability and efficacy, making it essential to understand these pathways for effective therapeutic use.
Transport and Distribution
The transport and distribution of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- plays a significant role in its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism. The precise localization within the cell can determine the compound’s efficacy and specificity in targeting particular biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction is carried out under acidic conditions, usually in the presence of glacial acetic acid, to form the desired pyrazolopyridine structure . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The scalability of the synthesis is achieved through continuous monitoring and optimization of the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, amines, and substituted pyrazolopyridines
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: The compound has shown potential as a therapeutic agent due to its ability to modulate specific biological pathways. It is being investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms in the pyrazole ring.
1H-Pyrazolo[4,3-b]pyridines: These compounds also share a similar structure but have different substitution patterns and functional groups.
Uniqueness
1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group and the ethanol group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O/c10-9(11,12)8-6-5-13-2-1-7(6)15(14-8)3-4-16/h13,16H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVMOGYWUBNKDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2C(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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